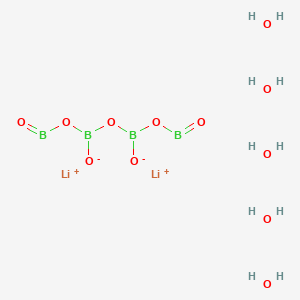

Lithium tetraborate pentahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium tetraborate is widely used as a fusing agent for siliceous samples and is suited for a variety of soils and rocks . It is often used in combination with oxalic acids and lithium carbonate .

Synthesis Analysis

The volumetric properties of aqueous lithium pentaborate solution in the (0.01 to 0.98) mol kg –1 concentration range at 5 K intervals from 288.15 to 323.15 K have been studied . Lithium tetraborate readily accepts the incorporation of dopants such as Cu and Ag, as well as rare earth elements .Molecular Structure Analysis

The structure of lithium tetraborate consists of a polymeric borate backbone . The Li+ centers are bound to four and five oxygen ligands . Boron centers are trigonal and tetrahedral . The electronic structure of both doped and undoped Li2B4O7 were explored, using photoemission and inverse photoemission spectroscopies, optical measurements, and theoretical computational studies such as density functional theory .Chemical Reactions Analysis

The structure of aqueous lithium tetraborate solutions was investigated by species distribution calculation and synchrotron X-ray scattering . The dominant species in supersaturated solution at 298.15 K is B4O5(OH)4 2− and the minor species are B3O3(OH)5 2−, B3O3(OH)4 − and B(OH)3 . Extended bond length analysis revealed significant modifications of the boron–oxygen framework which is supplemented by dynamic lithium disorder .Physical and Chemical Properties Analysis

High-temperature coherent neutron powder diffraction experiments were carried out on Li2B4O7 . Neither traces of phase transformations nor discontinuous changes of physical properties were observed . Anomalies in the thermal expansion of lithium tetraborate were considered in terms of first-order Gruneisen approximation .科学的研究の応用

Thermoluminescence Dosimetry and Optics : Lithium tetraborate is notable for its thermoluminescence property, utilized in thermoluminescence dosimetry, sensor sector, and laser technology due to its non-linear optical characteristics (Pekpak, Yılmaz, & Ozbayoglu, 2011).

Isotopic Analysis : A method based on the thermal ionization of lithium tetraborate has been developed for isotopic analysis of lithium, suitable for analyzing lithium in natural waters and silicate rocks (Chan, 1987).

X-Ray Fluorescence Spectrometry (XRFS) : Lithium tetraborate is used as a flux in XRFS for analyzing major and minor elements in iron ore samples (Wen, 2002).

Nanophosphor Synthesis : Nano-sized lithium tetraborate has been synthesized for potential use in optical devices and radiation dosimetry (Khalilzadeh et al., 2016).

Piezoelectric and Acoustic Wave Applications : Lithium tetraborate exhibits properties suitable for frequency control and signal processing, particularly in surface acoustic wave (SAW) devices (Ballato, Kosinski, & Lukaszek, 1991).

Crystal Growth for Dosimetry Systems : The growth of lithium tetraborate crystals has been studied for applications in personal dosimetry systems and SAW devices (Plaza, 2020).

Radiation-Proof Material Research : Lithium tetraborate's potential as a radiation-proof material has been investigated for applications in optical devices (Rathore, Kulshreshtha, & Shukla, 2020).

Electronic Structure Analysis : Investigations into the electronic structure of lithium tetraborate crystals have been conducted, contributing to our understanding of its material properties (Kuznetsov et al., 1999).

作用機序

Safety and Hazards

Lithium tetraborate pentahydrate causes serious eye damage and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/ protective clothing/ eye protection/ face protection .

将来の方向性

特性

IUPAC Name |

dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDBABFAZCLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Li2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-60-2 (Parent) |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-94-2 |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[2-(2-methylphenyl)acetyl]piperidine-3-carboxylate](/img/structure/B1170218.png)